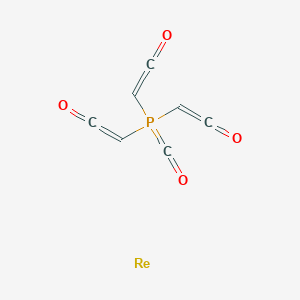
Rhenium, tetracarbonyl(trimethylphosphine)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rhenium, tetracarbonyl(trimethylphosphine)- is a coordination compound featuring rhenium as the central metal atom, coordinated to four carbonyl (CO) ligands and one trimethylphosphine (PMe₃) ligand. This compound is part of a broader class of rhenium carbonyl complexes, which are known for their unique photophysical properties and applications in various fields, including catalysis and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rhenium, tetracarbonyl(trimethylphosphine)- typically involves the reaction of rhenium pentacarbonyl chloride (Re(CO)₅Cl) with trimethylphosphine (PMe₃) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the substitution of one carbonyl ligand with the trimethylphosphine ligand .
Industrial Production Methods
While specific industrial production methods for rhenium, tetracarbonyl(trimethylphosphine)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Rhenium, tetracarbonyl(trimethylphosphine)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhenium, often resulting in the formation of rhenium oxides or other oxygen-containing species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state rhenium complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides for oxidation reactions, reducing agents like hydrogen or hydrides for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield rhenium oxides, while substitution reactions can produce a wide range of rhenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Rhenium, tetracarbonyl(trimethylphosphine)- has several scientific research applications, including:
Medicinal Chemistry: Rhenium complexes, including rhenium, tetracarbonyl(trimethylphosphine)-, are being explored for their potential as anticancer agents due to their ability to selectively target cancer cells.
Photophysical Studies: The unique photophysical properties of rhenium carbonyl complexes make them useful in studies related to luminescence and photochemistry.
Wirkmechanismus
The mechanism by which rhenium, tetracarbonyl(trimethylphosphine)- exerts its effects varies depending on the application. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations. In medicinal chemistry, the compound’s mechanism involves the interaction with cellular components, leading to the selective targeting and destruction of cancer cells. The molecular targets and pathways involved include DNA binding and disruption of cellular redox balance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rhenium tricarbonyl complexes: These compounds have three carbonyl ligands and exhibit similar photophysical properties but may have different reactivity and applications.
Rhenium pentacarbonyl chloride: This compound has five carbonyl ligands and is often used as a precursor in the synthesis of other rhenium carbonyl complexes.
Uniqueness
Rhenium, tetracarbonyl(trimethylphosphine)- is unique due to the presence of the trimethylphosphine ligand, which alters its electronic and steric properties compared to other rhenium carbonyl complexes. This uniqueness makes it particularly useful in specific catalytic and medicinal applications .
Eigenschaften
CAS-Nummer |
101697-76-1 |
|---|---|
Molekularformel |
C7H3O4PRe |
Molekulargewicht |
368.28 g/mol |
InChI |
InChI=1S/C7H3O4P.Re/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |
InChI-Schlüssel |
SLBOMLCBGCRUHC-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C=O)P(=C=O)(C=C=O)C=C=O.[Re] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[2-(4-methylbenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14078392.png)
![5-[1-(3,4-Dimethoxy-benzoyl)-1,2,3,4-tetrahydro-quinolin-6-YL]-6-methyl-3,6-dihydro-[1,3,4]thiadiazin-2-one](/img/structure/B14078400.png)
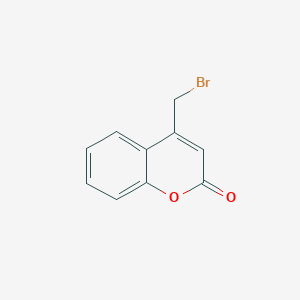
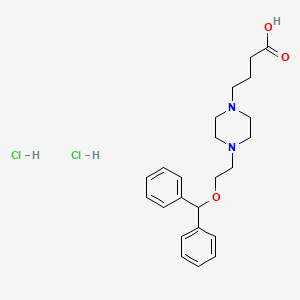
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
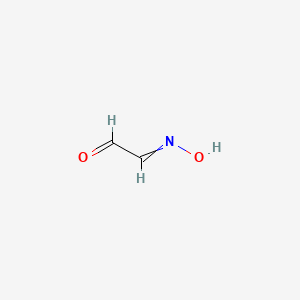
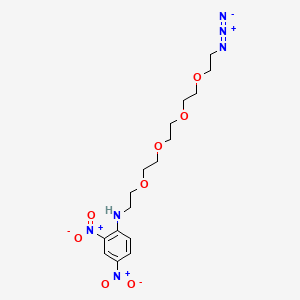
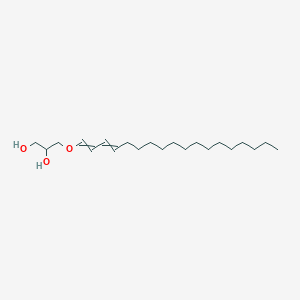
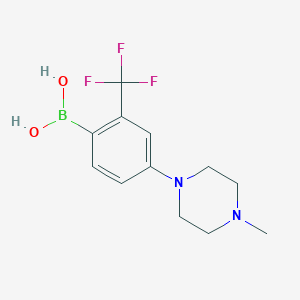
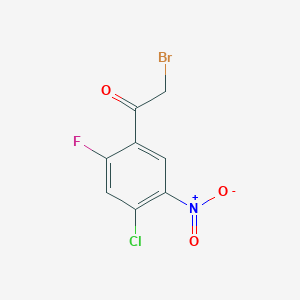

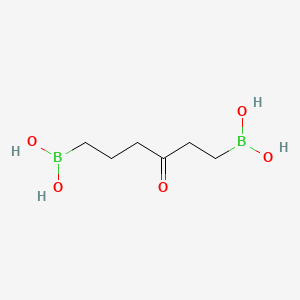
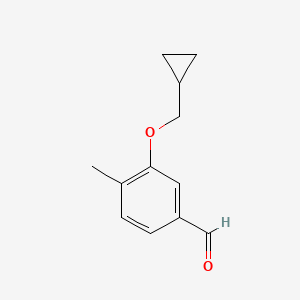
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)
